molecular formula C8H10N2 B093974 2-Methyl-benzamidine CAS No. 18636-97-0

2-Methyl-benzamidine

Cat. No.: B093974
CAS No.: 18636-97-0
M. Wt: 134.18 g/mol
InChI Key: GLPDBPGNFRRABU-UHFFFAOYSA-N
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Description

2-Methyl-benzamidine is an organic compound with the molecular formula C8H10N2 It is a derivative of benzamidine, where a methyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-benzamidine typically involves the reaction of 2-methylbenzonitrile with ammonia or an amine under specific conditions. One common method is the reduction of 2-methylbenzonitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-benzamidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl group on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 2-methylbenzoxime or 2-methylbenzonitrile.

    Reduction: Formation of 2-methylbenzylamine.

    Substitution: Formation of various substituted benzamidines depending on the reagents used.

Scientific Research Applications

2-Methyl-benzamidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for serine proteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-benzamidine involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, binding to the active site of the enzyme and preventing substrate access. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Benzamidine: The parent compound, which lacks the methyl group.

    2-Methylbenzylamine: A reduced form of 2-Methyl-benzamidine.

    2-Methylbenzonitrile: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets. This structural modification can enhance its binding affinity and specificity compared to benzamidine.

Properties

IUPAC Name

2-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPDBPGNFRRABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341884
Record name 2-Methyl-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18636-97-0
Record name 2-Methyl-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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